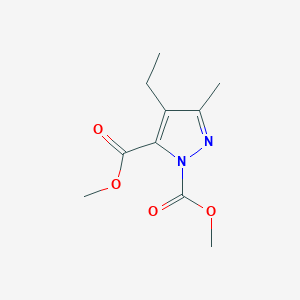

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate

CAS No.:

Cat. No.: VC17248680

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O4 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate |

| Standard InChI | InChI=1S/C10H14N2O4/c1-5-7-6(2)11-12(10(14)16-4)8(7)9(13)15-3/h5H2,1-4H3 |

| Standard InChI Key | SYBUOLCBAFRAAR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Architecture

The IUPAC name dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate reflects its substitution pattern:

-

A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) forms the core.

-

Methyl ester groups (-COOCH₃) occupy positions 1 and 5.

-

An ethyl group (-CH₂CH₃) is attached at position 4, while a methyl group (-CH₃) resides at position 3 .

The compound’s SMILES notation (CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC) and InChIKey (SYBUOLCBAFRAAR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | Dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate |

| InChI | InChI=1S/C10H14N2O4/c1-5-7-6(2)11-12(10(14)16-4)8(7)9(13)15-3/h5H2,1-4H3 |

| SMILES | CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC |

Synthesis and Regioselective Formation

General Strategies for Pyrazole Dicarboxylate Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between 1,3-diketones or β-keto esters and hydrazines. For dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate, a plausible route involves:

-

Formation of a β-keto ester intermediate (e.g., ethyl 3-[(dimethylamino)methylidene]pyruvate) .

-

Reaction with methylhydrazine under controlled conditions to form the pyrazole ring.

-

Esterification to introduce methyl groups at positions 1 and 5 .

The regioselectivity of ring closure is critical. Studies on analogous systems demonstrate that electron-donating substituents (e.g., methyl, ethyl) direct hydrazine attack to specific positions, ensuring the desired substitution pattern .

Optimization of Reaction Conditions

Key factors influencing yield and purity include:

-

Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

-

Temperature: Reactions often proceed at reflux (80–120°C) to overcome kinetic barriers.

-

Catalysts: Acidic or basic conditions accelerate cyclization; for example, sodium etholate facilitates deprotonation steps .

Physicochemical Properties

Solubility and Stability

The compound’s methyl esters impart moderate polarity, rendering it soluble in organic solvents like ethanol, acetone, and dichloromethane. The alkyl substituents (ethyl, methyl) enhance lipid solubility, making it suitable for reactions in non-aqueous media. Stability studies indicate that the ester groups are susceptible to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .

Spectroscopic Characterization

-

¹H NMR: Peaks corresponding to methyl esters (δ ~3.8–3.9 ppm), ethyl group protons (δ ~1.2–1.4 ppm for -CH₂CH₃), and pyrazole ring protons (δ ~6.5–7.5 ppm) .

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch of esters) and ~1600 cm⁻¹ (C=N stretch of pyrazole) .

Applications in Scientific Research

Industrial Relevance

The compound’s ester groups enable facile derivatization, making it a precursor for:

-

Agrochemicals: Herbicides and fungicides with enhanced bioavailability.

-

Coordination complexes: Ligands for transition metals in catalytic systems .

Comparison with Related Pyrazole Derivatives

Table 2: Structural and Functional Comparisons

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume